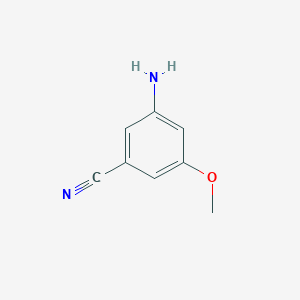

3-Amino-5-methoxybenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOQOKMASMDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444602 | |

| Record name | 3-Amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269411-71-4 | |

| Record name | 3-Amino-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269411-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Methoxybenzonitrile and Its Analogs

Traditional Synthetic Pathways

Traditional methods for synthesizing 3-Amino-5-methoxybenzonitrile and its analogs often rely on well-established, multi-step reaction sequences. These pathways prioritize reliability and the use of readily available starting materials.

Reduction of Nitro-Substituted Benzonitrile (B105546) Precursors

A primary and widely used method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 3-methoxy-5-nitrobenzonitrile (B1587634). This transformation is a cornerstone of aromatic amine synthesis. A specific laboratory-scale preparation involves dissolving 3-methoxy-5-nitrobenzonitrile in methanol, followed by catalytic hydrogenation. echemi.com The reaction proceeds under a hydrogen atmosphere using 10% palladium on carbon as the catalyst and ammonium (B1175870) acetate (B1210297) as an additive, at a temperature of 40°C for approximately 8 hours. echemi.com This method achieves a high yield of 98.2% after purification. echemi.com

The reduction of aromatic nitro groups is a fundamental transformation that can be accomplished with various reagents. researchgate.net While catalytic hydrogenation is common, other methods include the use of metals like iron, zinc, or tin in acidic media. researchgate.net However, these older methods often generate significant waste. researchgate.net Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate (B1220265) or hydrazine (B178648) in the presence of catalysts such as Palladium, Rhodium, or Nickel, offers an alternative to using gaseous hydrogen. researchgate.net The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups like the nitrile and methoxy (B1213986) moieties present in the molecule.

Table 1: Example of Nitro Group Reduction for this compound Synthesis To view the data, click on the table rows.

Reaction Details

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-methoxy-5-nitrobenzonitrile | H₂, 10% Pd/C, Ammonium acetate | Methanol | 40°C, 8 h | This compound | 98.2% | echemi.com |

Functional Group Interconversion Strategies for Amino- and Methoxy-Benzonitriles

Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is converted into another. wikipedia.orgmit.edu This strategy is essential for creating derivatives of amino- and methoxy-benzonitriles that may not be directly accessible. For instance, a hydroxyl group on the aromatic ring can be converted to a methoxy group via Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The introduction or modification of the amino group also falls under FGI. Beyond nitro reduction, an amino group can be installed by the Hofmann, Curtius, or Schmidt rearrangement of a corresponding carboxylic acid derivative. Another common FGI is the deamination of a more substituted aminobenzonitrile to a less substituted one. nih.gov For example, a deamination reaction can be performed by reducing a diazonium salt, which is formed from an amino group with reagents like sodium nitrite (B80452) and acid. nih.gov This can be a route to access specific isomers that are otherwise difficult to synthesize. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound, often providing higher selectivity and milder reaction conditions.

Nucleophilic Substitution Reactions in Benzonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing functional groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The nitrile group (-CN) itself is strongly electron-withdrawing, facilitating such reactions. For the synthesis of methoxybenzonitriles, a halogenated precursor can be treated with a source of methoxide, such as sodium methoxide.

Similarly, the nitrile group can be introduced via nucleophilic substitution. A classic example is the reaction of an aryl halide with a cyanide salt, often catalyzed by a transition metal (e.g., the Rosenmund–von Braun reaction using copper(I) cyanide). A more modern approach involves phase-transfer catalysis, where a compound like 3-methoxybenzyl chloride reacts with sodium cyanide in a two-phase system, facilitated by a catalyst like tetrabutylammonium (B224687) bromide (TBAB), to produce 3-methoxybenzonitrile (B145857) with high yields (90-92%). The amino group can also be introduced via nucleophilic substitution of a suitable precursor, such as a halogenated benzonitrile, with ammonia (B1221849) or an ammonia equivalent. smolecule.com

Amine Introduction via Directed Functionalization

Direct C-H bond amination has emerged as a highly atom- and step-economical strategy for synthesizing arylamines, as it avoids the need for pre-functionalization of the aromatic substrate. nsf.gov These reactions can be categorized as either directed or directing-group-free. nsf.gov Directed C-H amination employs a functional group already present on the substrate to guide the reaction to a specific position, often ortho to the directing group.

In contrast, directing-group-free C-H amination relies on the intrinsic electronic and steric properties of the substrate to control regioselectivity. nsf.govnih.gov Recent advancements have shown that iron-catalyzed C-H primary amination can be achieved using hydroxylamine-derived aminating reagents. nih.govacs.org For example, density functional theory (DFT) calculations have been used to study the regioselectivity of the C-H amination of 2-methoxybenzonitrile (B147131) using a bulky aminium radical, which adds to the arene ring. nsf.govnih.gov Such advanced computational and experimental methods allow for the prediction and formation of specific aniline (B41778) products, representing a frontier in the synthesis of substituted benzonitriles. nih.govacs.org

Green Chemistry Perspectives in Nitrile Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. journals.co.za In nitrile synthesis, this has led to the development of several innovative approaches.

One major area is biocatalysis, which uses enzymes or whole microorganisms as catalysts. journals.co.za Nitrile hydrolyzing enzymes, such as nitrilases and nitrile hydratases, can be used to synthesize carboxylic acids or amides from nitriles under mild, aqueous conditions, avoiding the strongly acidic or alkaline conditions of traditional hydrolysis that produce large amounts of salt waste. journals.co.za These enzymatic methods can also be applied in reverse or to dinitriles to achieve high chemo-, regio-, and enantioselectivity. journals.co.za

Other green strategies focus on catalysts and reaction media. The use of stable and reusable nanoscale iron oxide as a catalyst for the aerobic oxidation of aldehydes to nitriles in the presence of aqueous ammonia is an example of an environmentally friendly process. rsc.org Electrosynthesis offers another path, where nitriles are produced from primary alcohols and ammonia using a simple nickel catalyst in an aqueous electrolyte under benign conditions. rsc.org Furthermore, solvent-free methodologies, such as the reaction of aldehydes with hydroxylamine (B1172632) hydrochloride on silica-gel, provide an inexpensive and environmentally friendly route to nitriles with a simple work-up process. ajgreenchem.com The use of ionic liquids as recyclable catalysts for nitrile synthesis from biomass-derived aldehydes also represents a promising green strategy. acs.org

Table 2: Overview of Green Synthetic Approaches for Nitriles To view the data, click on the table rows.

Green Methodologies

| Method | Starting Materials | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalysis | Nitriles, Dinitriles | Nitrilase/Nitrile hydratase enzymes | Mild aqueous conditions, high selectivity, reduced waste. | journals.co.za |

| Aerobic Oxidation | Aldehydes, Aqueous ammonia | Nanoscale Fe₂O₃ | Reusable catalyst, uses air as oxidant, mild conditions. | rsc.org |

| Electrosynthesis | Primary alcohols, Ammonia | Nickel catalyst in aqueous electrolyte | Benign conditions, avoids harsh chemical oxidants. | rsc.org |

| Solvent-Free Synthesis | Aldehydes, Hydroxylamine hydrochloride | Silica-gel | Solvent-free, inexpensive, simple work-up. | ajgreenchem.com |

| Ionic Liquid Catalysis | Biomass-derived aldehydes, Hydroxylamine hydrochloride | [BMIm][Cl] ionic liquid | Simple, efficient, uses renewable feedstocks. | acs.org |

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 3-methoxy-5-nitrobenzonitrile |

| Palladium on carbon |

| Ammonium acetate |

| Hydrogen |

| Methanol |

| Iron |

| Zinc |

| Tin |

| Ammonium formate |

| Hydrazine |

| Rhodium |

| Nickel |

| Methyl iodide |

| Dimethyl sulfate |

| Sodium nitrite |

| Sodium methoxide |

| Copper(I) cyanide |

| 3-methoxybenzyl chloride |

| Sodium cyanide |

| Tetrabutylammonium bromide |

| Ammonia |

| Hydroxylamine |

| Aldehydes |

| Aqueous ammonia |

| Iron oxide |

| Primary alcohols |

| Hydroxylamine hydrochloride |

| Silica-gel |

| Ionic Liquid [BMIm][Cl] |

Electrocatalytic Nitrile Formation from Primary Alcohols and Ammonia

A promising and green strategy for synthesizing nitriles involves the direct electrocatalytic oxidation of primary alcohols in the presence of ammonia. rsc.orgrsc.org This method avoids the use of toxic reagents and harsh conditions often associated with conventional chemical routes. rsc.org Research has demonstrated the effectiveness of a simple, cost-effective nickel catalyst for this transformation, which can be performed under benign conditions in aqueous electrolytes. rsc.orgresearchgate.net

The electrosynthesis process generally proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.orgrsc.org Initially, the primary alcohol is oxidized to an aldehyde on the catalyst surface. This aldehyde then condenses with ammonia to form an imine intermediate, which is subsequently dehydrogenated to yield the final nitrile product. rsc.org In-situ spectroscopic analyses suggest that the cleavage of the α-carbon C-H bond of the alcohol is likely the rate-determining step in this process. researchgate.netresearchgate.net

The active catalytic species is proposed to be Ni²⁺/Ni³⁺ redox sites that are formed in situ on the nickel catalyst. rsc.orgrsc.orgchemrxiv.org This system has shown broad applicability for converting a variety of aromatic, heterocyclic, and aliphatic primary alcohols into their corresponding nitriles. rsc.orgchemrxiv.org For the synthesis of benzonitrile, a high Faradaic efficiency of 62.9% and a formation rate of 93.2 mmol m⁻²cat h⁻¹ have been achieved at room temperature. rsc.orgrsc.org More complex tandem catalysts, such as those combining nickel-cobalt (B8461503) nitride and oxide phases, have also been developed for the electrosynthesis of benzonitrile from benzyl (B1604629) alcohol and ammonia. researchgate.net

While this compound is not explicitly detailed as a product in these studies, the broad substrate scope suggests that 3-amino-5-methoxybenzyl alcohol could serve as a viable precursor under similar electrocatalytic conditions. The research highlights the potential of this cost-effective and sustainable electrocatalytic system for producing high-value nitriles. rsc.orgchemrxiv.org

Table 1: Substrate Scope for Electrosynthesis of Nitriles from Primary Alcohols and Ammonia Reaction Conditions: Ni foam catalyst, 20 mM primary alcohol, 1 M NH₃, pH 13, 1.425 V vs. RHE, 8 h reaction time.

| Precursor Alcohol | Resulting Nitrile | Yield (%) |

| Benzyl alcohol | Benzonitrile | 70.3 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile (B7767037) | 85.2 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzonitrile | 65.8 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzonitrile | 50.1 |

| Furfuryl alcohol | 2-Furonitrile | 75.6 |

| 1-Butanol | Butyronitrile | 35.4 |

Data compiled from studies on Ni-catalyzed electrosynthesis. researchgate.net

Environmentally Benign Procedures for Benzonitrile Derivatives

The development of "green" chemistry protocols for the synthesis of benzonitrile derivatives aims to minimize waste, avoid hazardous reagents, and simplify reaction procedures. rsc.org These methods often employ recyclable catalysts, eco-friendly solvents, and energy-efficient techniques like microwave irradiation. scirp.orgchim.it

One innovative approach involves the synthesis of benzonitriles from the corresponding benzaldehydes using hydroxylamine in a recyclable ionic liquid. rsc.org A study demonstrated the use of hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt, where the ionic liquid acts as a co-solvent, catalyst, and phase-separation agent. This system eliminates the need for metal salt catalysts and simplifies product isolation. For the conversion of benzaldehyde (B42025) to benzonitrile, this method achieved a 100% yield within 2 hours at 120°C. rsc.org The ionic liquid can be easily recovered and reused, adding to the sustainability of the process. rsc.org

Microwave-assisted synthesis represents another significant advancement in green organic chemistry. scirp.org The use of focused microwave irradiation can dramatically reduce reaction times and improve yields. For example, the synthesis of 2-cyanomethyl-4-phenylthiazole derivatives has been successfully carried out in glycerol, an environmentally friendly solvent, under microwave irradiation. scirp.org This technique offers rapid, high-purity synthesis with minimal solvent use and straightforward product isolation. scirp.org Similarly, solvent-free microwave irradiation using silica-supported Lewis acids has proven effective for the cyclotrimerization of aromatic nitriles, a process classified as an environmentally benign procedure. chim.it

The use of water as a solvent is another cornerstone of green synthesis. An environmentally benign protocol for synthesizing 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097) has been developed using water as the solvent under microwave irradiation, which reduces reaction times compared to conventional heating in organic solvents. thieme-connect.com Furthermore, recyclable catalysts like silica (B1680970) sulfuric acid have been employed for the synthesis of other nitrogen-containing heterocycles from benzonitrile precursors, offering advantages such as non-hazardous materials, easy catalyst recovery, and good-to-excellent yields. core.ac.uk

Table 2: Green Synthesis of Benzonitrile from Benzaldehyde using Ionic Liquid Reaction Conditions: Molar ratio of benzaldehyde to (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ was 1:1.5, volume ratio of paraxylene to [HSO₃-b-Py]·HSO₄ was 2:1.

| Temperature (°C) | Time (h) | Benzaldehyde Conversion (%) | Benzonitrile Yield (%) |

| 120 | 2 | 100 | 100 |

| 110 | 2 | 98.5 | 98.5 |

| 100 | 2 | 95.2 | 95.2 |

| 90 | 2 | 88.7 | 88.7 |

Data adapted from a study on green benzonitrile synthesis. rsc.org

Chemical Reactivity and Transformation of 3 Amino 5 Methoxybenzonitrile

Reactivity of the Nitrile Functionality (–C≡N)

The nitrile group is a cornerstone of synthetic organic chemistry due to its ability to be converted into various other functional groups and its participation in carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov Its electrophilic carbon atom and the pi-systems of the triple bond are key to its diverse reactivity. researchgate.netnih.govresearchgate.net

The nitrile group (–C≡N) of 3-Amino-5-methoxybenzonitrile can be hydrolyzed to form a primary amide (carboxamide) or further to a carboxylic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions.

Enzymatic hydration of nitriles to amides is a particularly mild and efficient method. thieme-connect.de Nitrile hydratase enzymes can catalyze the hydration of a wide range of aromatic nitriles with high specificity, often stopping at the amide stage without proceeding to the carboxylic acid. thieme-connect.de Research has shown that benzonitriles with electron-donating substituents, such as a methoxy (B1213986) group, are viable substrates for these enzymes. thieme-connect.de Another mild method involves the use of N,N-disubstituted hydroxylamines in water, which can convert nitriles to amides, with the reaction rate being influenced by the electronic properties of the nitrile. researchgate.net

Table 1: Conditions for Hydrolysis of Aromatic Nitriles

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Acidic Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), heat (reflux) | Carboxylic Acid | chemistry.coachcommonorganicchemistry.com |

| Basic Hydrolysis | Aqueous hydroxide (B78521) base (e.g., NaOH, KOH), heat (reflux) | Carboxylate Salt | libretexts.orgcommonorganicchemistry.com |

| Partial Hydrolysis | N,N-Diethylhydroxylamine, H₂O, 100 °C | Amide | researchgate.net |

| Enzymatic Hydration | Nitrile Hydratase (e.g., from Rhodococcus sp.), buffer, 30°C | Amide | thieme-connect.de |

The nitrile group is readily reduced to a primary amine or, under specific conditions, partially reduced to an aldehyde.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. libretexts.org The reaction involves the addition of two hydride equivalents to the nitrile carbon. Other borane-based reagents, such as borane-tetrahydrofuran (B86392) (B-THF) and ammonia-borane, are also effective for this transformation. mdpi.comorganic-chemistry.org For substituted benzonitriles, including those with electron-donating groups like a methoxy group, reagents like diisopropylaminoborane (B2863991) have been shown to yield the corresponding benzylamine. nih.gov For instance, 4-methoxybenzonitrile (B7767037) can be reduced to 4-methoxybenzylamine (B45378) in good yield. mdpi.comnih.gov

Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde can be achieved using sterically hindered reducing agents that deliver only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this purpose. chemistrysteps.commasterorganicchemistry.com The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.com The mechanism involves the formation of a stable aluminum-imine intermediate, which is then hydrolyzed during aqueous workup to yield the aldehyde. libretexts.orgmasterorganicchemistry.com This method provides a valuable route to aromatic aldehydes from the corresponding nitriles. rsc.orgscribd.com

Table 2: Common Reagents for the Reduction of Aromatic Nitriles

| Reagent | Product | Key Conditions | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ether solvent, followed by aqueous workup | libretexts.org |

| Diisopropylaminoborane/cat. LiBH₄ | Primary Amine | THF, ambient to reflux temperatures | nih.gov |

| Ammonia-Borane/TiCl₄ | Primary Amine | Room temperature | mdpi.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Low temperature (-78 °C), 1 equivalent, followed by hydrolysis | libretexts.orgchemistrysteps.commasterorganicchemistry.com |

The nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, providing access to important nitrogen-containing heterocycles. researchgate.netnih.gov

[3+2] Cycloaddition with Azides: The reaction of nitriles with azides, often catalyzed by metals or acids, is a primary method for synthesizing 5-substituted-1H-tetrazoles. researchgate.netajgreenchem.com This reaction, a type of "click chemistry," involves the [3+2] cycloaddition of the nitrile's C≡N bond with an azide (B81097) (N₃⁻). acs.org A wide variety of catalysts, including cobalt, molybdenum, and zinc compounds, have been developed to facilitate this transformation for both aromatic and aliphatic nitriles. researchgate.netacs.orgrsc.orgacs.org

[4+2] Cycloaddition with Dienes: Nitriles can participate as the 2π component in Diels-Alder or hetero-Diels-Alder reactions. kharagpurcollege.ac.inlibretexts.org While less common than all-carbon Diels-Alder reactions, the [4+2] cycloaddition of a diene with a nitrile provides a direct route to substituted pyridines. acs.orgfigshare.com These reactions are often catalyzed by transition metals, such as nickel(0) complexes, which facilitate the dehydrogenative cycloaddition of 1,3-dienes with nitriles. acs.org The regioselectivity of the reaction is influenced by the substituents on both the diene and the nitrile. acs.org

The nitrile functionality can undergo insertion reactions with alkynes, a process that forges new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov These reactions are typically catalyzed by transition metals like rhodium or nickel. rsc.orgua.es In these transformations, the metal catalyst activates the C-CN bond of the nitrile, facilitating its addition across the alkyne's triple bond. ua.es This can occur in an intermolecular fashion between a separate nitrile and alkyne or intramolecularly if both functionalities are present in the same molecule. researchgate.net For example, rhodium(III) catalysis can trigger a cascade reaction involving the hydration of an arylnitrile and a threefold insertion of an alkyne to form complex polycyclic aromatic structures. rsc.org

Cycloaddition Reactions in Heterocycle Formation (e.g., [3+2] with Azides, [4+2] with Dienes)

Reactivity of the Amino (–NH₂) and Methoxy (–OCH₃) Moieties on the Aromatic Ring

The electron-donating amino and methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The directing effects of these groups are cooperative, primarily directing incoming electrophiles to the positions ortho and para to the amino group (positions 2, 4, and 6).

The primary aromatic amine group in this compound is a versatile handle for a variety of chemical modifications.

Acylation and Alkylation: The nucleophilic amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. libretexts.org It can also undergo alkylation with alkyl halides, although controlling the degree of alkylation can be challenging. harvard.edu

Diazotization: Primary arylamines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form arenediazonium salts. libretexts.org This process is known as diazotization. The resulting diazonium salt of this compound would be a highly useful intermediate. The diazonio group (–N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions (e.g., replaced by –Cl, –Br, –CN using copper(I) salts) or other substitution reactions (e.g., replaced by –I, –F, –OH, –H). libretexts.org This allows for extensive diversification of the aromatic ring.

Azo Coupling: Arenediazonium salts can also act as electrophiles and react with activated aromatic rings (like phenols or other arylamines) in electrophilic aromatic substitution reactions to form brightly colored azo compounds (Ar–N=N–Ar′). libretexts.org

Electrophilic Aromatic Substitution Directing Effects of Methoxy Group

The regiochemical outcome of electrophilic aromatic substitution (EAS) on a polysubstituted benzene (B151609) ring is determined by the cumulative electronic effects of all substituents present. In the case of this compound, the aromatic ring is decorated with two electron-donating groups (EDGs)—an amino (-NH₂) group at C3 and a methoxy (-OCH₃) group at C5—and one electron-withdrawing group (EWG), the nitrile (-CN) group at C1.

Both the amino and methoxy groups are potent activating groups for EAS. wikipedia.org They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be delocalized into the aromatic π-system through resonance. libretexts.org This donation of electron density significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles. savemyexams.com This resonance effect particularly enriches the ortho and para positions relative to the substituent. libretexts.orgyoutube.com

Conversely, the nitrile group is a deactivating group. Its strong electron-withdrawing inductive and resonance effects decrease the electron density of the aromatic ring, making it less reactive in EAS reactions. Deactivating groups of this nature typically direct incoming electrophiles to the meta position. wikipedia.orgsavemyexams.com

In this compound, the directing effects of the powerful activating -NH₂ and -OCH₃ groups overwhelmingly dominate the deactivating effect of the -CN group. The positions on the benzene ring are influenced as follows:

Position C2: Ortho to both the amino group and the nitrile group, and meta to the methoxy group. It is strongly activated by the amino group.

Position C4: Ortho to both the amino and methoxy groups, and para to the nitrile group. This position is strongly activated by both EDGs.

Position C6: Ortho to both the methoxy group and the nitrile group, and meta to the amino group. It is strongly activated by the methoxy group.

The concerted activation by both the amino and methoxy groups makes positions C2, C4, and C6 the most nucleophilic sites on the ring. Therefore, electrophilic aromatic substitution is strongly directed to these activated positions, with the specific outcome often depending on the steric bulk of the incoming electrophile and the precise reaction conditions.

Directed C-H Functionalization Strategies Utilizing Nitrile as a Directing Group

In recent decades, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds. Within this field, the use of directing groups to control regioselectivity has been paramount. The nitrile group, while traditionally seen as a versatile synthetic handle, can also serve as an effective directing group for the functionalization of C-H bonds, typically at the ortho position through π-coordination with a metal catalyst. umich.edursc.org However, innovative strategies have expanded this capability to include more remote meta and para positions. dmaiti.comrsc.org

Ortho-, Meta-, and Para-Arylation and Alkylation

The selective introduction of alkyl and aryl groups onto a benzonitrile (B105546) core can be achieved with high regiocontrol using the nitrile as a directing element.

Ortho-Arylation and Alkylation: The most established mode of nitrile-directed C-H functionalization is at the ortho position. This is typically achieved through a chelation-assisted mechanism where the nitrile's nitrogen atom coordinates to a metal center, positioning the catalyst in proximity to the ortho C-H bond. Various transition metals, including palladium, ruthenium, and cobalt, have been employed. For instance, ruthenium-catalyzed ortho-alkenylation of benzonitriles with activated alkenes proceeds with high regio- and stereoselectivity. rsc.org In other approaches, surrogates for the nitrile group, such as pivalophenone N-H imines, can direct ortho-alkylation and -arylation under cobalt catalysis, with the imine being subsequently converted to the desired nitrile. researchgate.netrsc.org

Meta-Arylation and Alkylation: Functionalizing the meta position is significantly more challenging due to the difficulty in forming the required large-ring metallacycle intermediates. To overcome this, specialized "U-shaped" templates have been designed. These templates are covalently attached to the substrate and contain a nitrile group at a specific distance and geometry to guide the metal catalyst to a remote meta C-H bond. snnu.edu.cnnih.gov For example, a silicon-based tether can be used to link a directing nitrile to a phenolic oxygen, enabling meta-selective C-H olefination. nih.govacs.orgacs.org This strategy effectively overrides the inherent electronic preference for ortho/para substitution. snnu.edu.cn

Para-Arylation and Alkylation: Directing C-H functionalization to the para position is the most difficult of the three, and examples remain scarce. The geometric constraints make it challenging for a directing group at C1 to effectively deliver a catalyst to the C4 position. Progress in this area has often relied on modifying the template-based strategies used for meta-functionalization. For instance, a second-generation biphenyl (B1667301) template containing a nitrile directing group has been developed for rhodium-catalyzed para-C-H olefination of toluene (B28343) derivatives. rsc.org These advanced template designs are crucial for accessing this challenging regiochemistry.

Table 1: Selected Catalytic Systems for Nitrile-Directed C-H Arylation and Alkylation

| Position | Transformation | Catalyst System | Coupling Partner | Reference(s) |

|---|---|---|---|---|

| Ortho | Alkenylation | [Ru(p-cymene)Cl₂]₂ / AgOAc | Activated Alkenes | rsc.org |

| Ortho | Alkylation/Arylation | Co(OAc)₂ / NHC Ligand | Alkyl/Aryl Halides | researchgate.netrsc.org |

| Meta | Olefination | Pd(OAc)₂ / MPAA Ligand | Alkenes | cam.ac.uk |

| Meta | Arylation/Methylation | Pd(OAc)₂ / MPAA Ligand | Organoborons | nih.gov |

| Para | Olefination | [RhCp*Cl₂]₂ | Alkenes | rsc.org |

MPAA: Mono-protected amino acid; NHC: N-heterocyclic carbene

Hydroxylation, Acetoxylation, and Cyanation

Expanding the toolbox of nitrile-directed reactions to include the installation of heteroatom-containing functional groups is of significant interest.

Hydroxylation and Acetoxylation: Similar to meta-alkylation, remote meta-hydroxylation and meta-acetoxylation can be achieved using specifically designed nitrile-containing templates. umich.eduresearchgate.net Research has shown that palladium-catalyzed meta-acetoxylation of anilines can be accomplished with excellent selectivity using a nitrile-based directing group and PhI(OAc)₂ as the oxidant. cam.ac.uk Direct meta-hydroxylation has also been demonstrated, showcasing the versatility of these template-based approaches in forming C-O bonds at positions that are electronically disfavored. researchgate.net

Cyanation: The concept of a nitrile group directing a C-H cyanation reaction is complex, as it would involve the introduction of a second nitrile group onto the benzonitrile scaffold. Typically, C-H cyanation reactions aim to install the first nitrile group onto an arene, using various directing groups to control the position of the new functionality. rsc.org For example, removable directing groups are often employed for the regioselective synthesis of aryl nitriles. rsc.orgrsc.org Alternatively, methods like organic photoredox catalysis can achieve direct C-H cyanation of arenes without a directing group, where selectivity is governed by the inherent electronic properties of the substrate. nih.gov While a nitrile-based template has been used to achieve microwave-assisted remote meta-cyanation, this underscores the necessity of the template strategy for such transformations. researchgate.net

This compound serves as an excellent platform for understanding fundamental principles of chemical reactivity. The interplay between its electron-donating and electron-withdrawing groups predictably governs the outcomes of electrophilic aromatic substitution. Furthermore, the nitrile group itself proves to be a versatile tool in modern synthetic chemistry, capable of directing C-H functionalization not only at the proximal ortho position but also at the more challenging and remote meta and para positions through innovative template-based strategies. These ongoing developments continue to expand the synthetic chemist's ability to modify aromatic cores with precision and efficiency.

Applications of 3 Amino 5 Methoxybenzonitrile As a Versatile Synthetic Intermediate

Construction of Complex Organic Molecules

The strategic placement of reactive sites on the 3-Amino-5-methoxybenzonitrile scaffold makes it an ideal starting material for the synthesis of more intricate organic molecules. The amino group provides a nucleophilic center, readily participating in reactions to form new carbon-nitrogen bonds. Simultaneously, the aromatic ring can undergo various substitution reactions, and the nitrile group can be transformed into other functional moieties. This multi-faceted reactivity allows chemists to build upon the core structure, adding complexity and functionality in a controlled manner. For instance, it can be used as a precursor in multi-step synthetic sequences to generate larger, more elaborate molecular frameworks.

Synthesis of Diverse Heterocyclic Compounds

A significant application of this compound lies in its utility for constructing a variety of heterocyclic compounds, which are core structures in many biologically active molecules.

Isoxazole (B147169) and Pyrazole (B372694) Derivatives

The functional groups of this compound are amenable to reactions that lead to the formation of five-membered heterocyclic rings like isoxazoles and pyrazoles. While direct synthesis of isoxazole and pyrazole derivatives from this specific starting material is a subject of ongoing research, the general strategies for forming these heterocycles often involve precursors with similar functionalities. For example, the synthesis of isoxazoles frequently proceeds through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govijcrt.org Similarly, pyrazole synthesis can be achieved through the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. researchgate.netgoogle.comnih.gov The amino and nitrile groups of this compound can be chemically modified to generate the necessary precursors for these cyclization reactions.

Quinazoline (B50416) and Thienopyrimidine Scaffolds

The synthesis of quinazoline and thienopyrimidine scaffolds represents a well-established application of aminobenzonitrile derivatives. arkat-usa.orgsci-hub.sesemanticscholar.org Quinazolines, bicyclic aromatic heterocycles, are often constructed from anthranilonitrile (2-aminobenzonitrile) derivatives. The general approach involves the reaction of the aminobenzonitrile with a one-carbon synthon, such as formic acid or a formamide (B127407) equivalent, to form the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. arkat-usa.org The methoxy (B1213986) substituent on this compound can influence the reactivity and properties of the resulting quinazoline derivatives.

Thienopyrimidines, which are bioisosteres of purines, are another important class of heterocycles accessible from aminonitrile precursors. sci-hub.sesemanticscholar.orgnih.gov The synthesis typically involves the construction of a thiophene (B33073) ring fused to a pyrimidine ring. Starting from an appropriately substituted aminothiophene-carbonitrile, cyclization with reagents like formamide can yield the thienopyrimidine core. nih.govresearchgate.net this compound can serve as a precursor to the necessary substituted thiophene intermediates required for these syntheses.

1,3,5-Triazine Derivatives

Symmetrically and asymmetrically substituted 1,3,5-triazines can be synthesized through the trimerization of nitriles. thieme-connect.dechim.it While the direct trimerization of this compound to form a symmetrically substituted triazine is a possibility under harsh conditions, it is more commonly used in the synthesis of unsymmetrical triazines. google.com This can be achieved by reacting it with other nitrile compounds in the presence of a catalyst. Additionally, the amino group can be utilized in stepwise syntheses, reacting with a pre-formed dichlorotriazine to introduce the 3-amino-5-methoxyphenyl moiety onto the triazine ring. derpharmachemica.com

1,3-Selenazole (B15495438) Derivatives

The synthesis of 1,3-selenazole derivatives often involves the reaction of a selenoamide with an α-haloketone. nih.govmdpi.comresearchgate.net The nitrile group of this compound can be converted to a selenoamide through reaction with a selenium-transfer reagent. This resulting selenoamide can then be cyclized with an appropriate α-haloketone to furnish the 1,3-selenazole ring, bearing the 3-amino-5-methoxyphenyl substituent. These selenium-containing heterocycles are of interest for their potential biological activities. mdpi.com

Role in Pharmaceutical Intermediate Synthesis

The diverse reactivity of this compound makes it a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to serve as a scaffold for the construction of complex and heterocyclic molecules is directly applicable to drug discovery and development. Many of the heterocyclic systems mentioned above, such as quinazolines and pyrazoles, are privileged structures in medicinal chemistry, appearing in a wide range of therapeutic agents. For example, quinazoline derivatives have been investigated for their potential as anticancer agents, and pyrazole-containing compounds have shown a broad spectrum of biological activities. arkat-usa.orggoogle.com The use of this compound allows for the introduction of the 3-amino-5-methoxyphenyl moiety into these scaffolds, which can modulate the pharmacological properties of the final drug candidate.

Development of Advanced Materials and Organic Pigments

The unique molecular architecture of this compound, featuring a reactive primary amine, a nitrile group, and a methoxy group on a benzene ring, makes it a valuable precursor in the fields of material science and organic chemistry. smolecule.com Its functional groups provide specific reaction sites for polymerization and for the synthesis of chromophoric systems, leading to its use in creating advanced polymers and vibrant organic pigments.

Contribution to Organic Pigment Synthesis

A significant application of this compound is its role as an intermediate in the production of azo dyes. chemrevlett.comontosight.ai Azo compounds are a major class of organic pigments known for their brilliant colors and stability. ontosight.aiunb.ca The synthesis process typically involves two main steps:

Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺Cl⁻) by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. chemrevlett.comunb.ca

Azo Coupling: The resulting highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. chemrevlett.comugm.ac.id This electrophilic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as the chromophore responsible for the color of the dye. chemrevlett.com

The final color and properties of the pigment can be fine-tuned by selecting different coupling components. The methoxy and nitrile groups on the original benzonitrile (B105546) ring also influence the final electronic properties and, consequently, the shade and fastness of the dye. This versatility allows for the creation of a diverse palette of colors for various applications, including textiles and inks. ontosight.aiajol.info

Table 1: Illustrative Examples of Azo Dye Synthesis from this compound This table demonstrates the potential range of pigments accessible through different coupling components.

| Coupling Component | Chemical Class | Potential Resulting Pigment Application |

| 2-Naphthol | Naphthol Derivative | Orange to Red Pigments |

| N,N-Dimethylaniline | Aniline Derivative | Yellow to Orange Dyes |

| Resorcinol (1,3-dihydroxybenzene) | Phenol Derivative | Yellow to Brown Dyes |

| 2-Amino-6-methylbenzonitrile | Benzonitrile Derivative | Custom Dyes with specific solubility/fastness |

Role in Advanced Material Development

Beyond pigments, this compound serves as a building block for advanced materials and functional polymers. evitachem.com The presence of multiple functional groups allows it to be incorporated into polymer backbones or to act as a cross-linking agent.

Research into analogous compounds, such as 3-Amino-5-hydroxybenzonitrile, has shown that incorporating such structures into polymer matrices can enhance their thermal stability and mechanical properties, like tensile strength. The amino group provides a reactive site for condensation polymerization with carboxylic acids or isocyanates to form polyamides or polyureas, respectively. The nitrile and methoxy groups can impart desirable characteristics such as polarity, solvent resistance, and improved adhesion to the final polymer.

Table 2: Potential Applications of this compound in Polymer Science

| Polymer Type | Synthetic Role of this compound | Potential Enhanced Property |

| Polyamides | Monomer (reacting via amino group) | Thermal Stability, Mechanical Strength |

| Polyimides | Monomer (reacting via amino group) | High-Temperature Resistance, Dielectric Performance |

| Epoxy Resins | Curing Agent/Modifier (reacting via amino group) | Adhesion, Chemical Resistance |

Computational and Mechanistic Investigations of 3 Amino 5 Methoxybenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. jchps.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to model the electronic structure and energy of molecules. researchgate.netmdpi.com For substituted benzonitriles, DFT, particularly with hybrid functionals like B3LYP, has been shown to provide reliable predictions of geometry and vibrational frequencies that are in good agreement with experimental data. mdpi.comresearchgate.net These computational approaches allow for a detailed analysis of how the amino and methoxy (B1213986) substituents modulate the electronic environment of the benzonitrile (B105546) core.

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine several key descriptors that provide insight into the behavior of 3-amino-5-methoxybenzonitrile. pku.edu.cn

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For substituted benzonitriles, the amino group, being an electron-donating group, is expected to contribute significantly to the HOMO, increasing its energy and making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitrile group heavily influences the LUMO, lowering its energy and indicating sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a vital indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, highlighting regions of positive and negative charge. For this compound, negative potential (red/yellow) is expected around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, indicating sites favorable for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Reactivity Descriptors: Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, and Fukui functions, can quantify the reactivity of different atomic sites within the molecule, predicting the most likely pathways for chemical reactions. researchgate.net

Below is a table summarizing the types of information derived from quantum chemical calculations for aromatic nitriles.

| Calculated Property | Description | Computational Method | Relevance |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles in the ground state. | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure of the molecule. researchgate.net |

| HOMO/LUMO Energies | Determines the energies of the highest occupied and lowest unoccupied molecular orbitals. | DFT, HF | Indicates susceptibility to electrophilic/nucleophilic attack and kinetic stability. researchgate.net |

| MEP Surface | Maps the electrostatic potential onto the electron density surface. | DFT, HF | Identifies charge distribution and reactive sites for intermolecular interactions. |

| Atomic Charges | Calculates the partial charge distribution on each atom (e.g., Mulliken, NBO). | DFT, HF | Helps in understanding the polarity and electrostatic interactions of the molecule. researchgate.net |

| Vibrational Frequencies | Predicts the wavenumbers for IR and Raman spectral bands. | DFT (e.g., B3LYP) | Aids in the assignment of experimental spectra and confirms functional groups. researchgate.net |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural elucidation and comparison with experimental findings. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of this compound. researchgate.net The characteristic nitrile (C≡N) stretching vibration in benzonitrile derivatives is typically observed as a sharp band in the infrared spectrum around 2200-2230 cm⁻¹. researchgate.net The amino (-NH₂) group would show symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region, while the methoxy group (-OCH₃) would have characteristic C-H stretching and bending modes. Comparing the calculated spectrum with experimental data helps confirm the molecular structure. jchps.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, often used with DFT, can predict ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These calculations can help assign the signals in the experimental NMR spectrum to specific atoms in the molecule, confirming its constitution. Studies on substituted benzonitriles have shown an excellent correlation between GIAO/B3LYP calculated and experimental ¹⁵N chemical shifts. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. jchps.comresearchgate.net For aromatic systems like this compound, these calculations can predict the π→π* transitions characteristic of the benzene (B151609) ring, which are influenced by the amino and methoxy substituents. researchgate.net

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) and docking are computational techniques used to study the behavior of molecules in a biological environment and to predict their binding affinity to macromolecular targets like proteins and enzymes. researchgate.net These methods are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Elucidating Ligand-Target Interactions in Biological Systems

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com For a molecule like this compound, docking studies can be used to screen its binding affinity against various biological targets, such as enzymes or receptors implicated in disease. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on binding energy. researchgate.net

The functional groups of this compound are key to its interactions. The amino group can act as a hydrogen bond donor, the methoxy oxygen and nitrile nitrogen can act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues in the target's active site.

Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding.

The following table provides a representative example of the data obtained from a molecular docking study.

Representative Data from a Hypothetical Docking Study| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interaction |

|---|---|---|---|

| Kinase X | -7.8 | ASP-145, LYS-42 | Hydrogen Bond (with -NH₂) |

| PHE-144 | π-π Stacking (with benzene ring) | ||

| LEU-98 | Hydrophobic Interaction | ||

| Protease Y | -6.5 | GLN-27, SER-190 | Hydrogen Bond (with C≡N, -OCH₃) |

Rationalization of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for rationalizing observed SAR trends. For instance, in a series of related compounds, docking studies can explain why certain substitutions enhance binding affinity while others diminish it.

For benzonitrile derivatives, the nature and position of substituents are critical. muni.cz A study on 3-aminobenzofuran derivatives noted that the attachment of electron-donating groups like methoxy could reduce inhibitory activities against certain enzymes. muni.cz Docking and MD simulations can rationalize such findings by showing, for example, that a methoxy group might introduce steric hindrance in the binding pocket or alter the electronic properties of the pharmacophore in a way that weakens key interactions. By comparing the docking scores and binding modes of a series of analogues, researchers can build robust SAR models to guide the design of more potent and selective molecules. muni.czacs.org

Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational chemistry can elucidate reaction pathways by calculating the energies of reactants, products, and transition states.

For this compound, several reaction types can be investigated. The presence of the amino group activates the aromatic ring toward electrophilic aromatic substitution. The nitrile group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid.

Computational studies can be employed to:

Model Reaction Pathways: By mapping the potential energy surface, chemists can identify the most likely pathway a reaction will follow. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction.

Investigate Catalyst-Substrate Interactions: In catalyzed reactions, such as the Ni-catalyzed cross-coupling of benzonitriles, computational models can elucidate the role of the ligand and metal center. chemrxiv.orgsci-hub.se Studies have shown that benzonitrile ligands can act as electron-acceptors to promote reductive elimination and stabilize low-valent nickel intermediates. chemrxiv.orgsci-hub.se

Explain Regioselectivity: When multiple products are possible, DFT calculations can predict the major product by comparing the activation energies of the different pathways leading to each isomer.

Support Proposed Mechanisms: In complex multi-step syntheses, such as the formation of pyrimidin-4-ones from nitriles, computational analysis can help differentiate between possible mechanisms, such as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway, by evaluating the stability of proposed intermediates. acs.org

Through these computational investigations, a deeper, atomistic understanding of the chemical behavior of this compound can be achieved.

Mechanistic Studies of Nitrile Synthesis Reactions

The formation of the nitrile group on an aromatic ring, such as in this compound, can be achieved through various synthetic methodologies. Each of these methods proceeds via distinct mechanistic pathways, which have been the subject of detailed investigation.

Sandmeyer Reaction: A traditional and widely used method for converting an aryl amine to an aryl nitrile is the Sandmeyer reaction. nih.govwikipedia.org This reaction is particularly relevant for the synthesis of this compound from the corresponding diamine precursor. The process involves two main stages: diazotization and copper-catalyzed cyanation. vedantu.combyjus.com

Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt (Ar-N₂⁺). vedantu.com

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) salt. The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SᵣₙAr). wikipedia.orgbyjus.com It involves a single-electron transfer from the copper(I) catalyst to the diazonium ion, which decomposes to form an aryl radical and nitrogen gas (N₂). The aryl radical then reacts with the copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst. byjus.com The detection of biaryl byproducts in these reactions supports the existence of an aryl radical intermediate. wikipedia.org

A plausible mechanism for the Sandmeyer cyanation is outlined below:

Step 1: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + 2H₂O

Step 2: Ar-N₂⁺Cl⁻ + CuCN → [Ar-N₂•] + Cu(II)Cl(CN)

Step 3: [Ar-N₂•] → Ar• + N₂

Step 4: Ar• + Cu(II)Cl(CN) → Ar-CN + CuCl

Transition Metal-Catalyzed Cyanation: Modern synthetic chemistry often employs transition metal catalysts, particularly palladium, nickel, and rhodium, for cyanation reactions due to their high efficiency and functional group tolerance.

Palladium-Catalyzed Cyanation: This method typically involves the cross-coupling of an aryl halide or triflate with a cyanide source. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net A Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is followed by a transmetalation step with a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) to replace the halide with a cyanide ligand. The cycle concludes with reductive elimination of the aryl nitrile (Ar-CN), regenerating the Pd(0) catalyst. researchgate.net The presence of electron-donating groups, such as the amino and methoxy groups in the this compound system, can influence the rate of oxidative addition and reductive elimination.

Nickel-Catalyzed Reductive Cyanation: Nickel catalysts offer a cost-effective alternative to palladium. A proposed mechanism for the nickel-catalyzed reductive cyanation of aryl halides involves the initial reduction of a Ni(II) precursor to an active Ni(0) species by a reducing agent like zinc powder. nih.gov This Ni(0) species then undergoes oxidative addition with the aryl halide. The resulting organonickel(II) species is reduced to a Ni(I) intermediate, which then reacts with the cyanating agent (e.g., cyanogen (B1215507) bromide, BrCN) before reductive elimination yields the final aryl nitrile product. nih.gov

Friedel-Crafts Cyanation: For electron-rich aromatic compounds like those related to this compound, direct cyanation can be achieved using cyanogen bromide (BrCN) with a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) under solvent-free conditions. pnu.ac.ir The reaction likely proceeds through the formation of a highly electrophilic cyanating agent complex, which then attacks the electron-rich aromatic ring in a manner analogous to the classic Friedel-Crafts reaction. For a substrate like 1,3-dimethoxybenzene, which shares electronic similarities with the target molecule's core, this method has been shown to yield cyanated products. pnu.ac.ir

| Reaction Type | Key Intermediates | Catalyst/Reagent | Mechanistic Class |

| Sandmeyer Reaction | Diazonium salt, Aryl radical | CuCN | Radical-Nucleophilic Aromatic Substitution |

| Palladium-Catalyzed Cyanation | Pd(0)/Pd(II) species | Pd(0) complex, Cyanide source | Cross-Coupling |

| Nickel-Catalyzed Cyanation | Ni(0)/Ni(I)/Ni(II) species | Ni(0) complex, Reductant, BrCN | Reductive Cross-Coupling |

| Friedel-Crafts Cyanation | Sigma complex | AlCl₃, BrCN | Electrophilic Aromatic Substitution |

Catalytic Cycle Analysis in Related Systems

The efficiency of catalytic reactions hinges on the seamless regeneration of the active catalyst. Detailed analysis of catalytic cycles in systems related to the synthesis and reactions of this compound provides valuable information for reaction optimization.

Palladium-Catalyzed Reactions: In the context of reactions involving substituted anilines and benzonitriles, palladium catalysis is prevalent. For instance, in the C-H cyanation of 2-phenyl pyridine (B92270), a proposed catalytic cycle begins with a chelate-directed C-H activation to form a cyclopalladated species. rsc.org This intermediate then participates in subsequent steps, such as reductive elimination to form a C-Br bond, followed by a copper and palladium co-catalyzed cyanation step to yield the final product, regenerating the Pd(II) catalyst for the next cycle. rsc.org

Nickel-Catalyzed C–CN Bond Activation: A notable example of a well-studied catalytic cycle involves the nickel-catalyzed carbon isotope exchange (CIE) of aryl nitriles using labeled zinc cyanide (Zn(¹³CN)₂ or Zn(¹⁴CN)₂). chemrxiv.org This reaction is crucial for producing radiolabeled compounds for pharmaceutical studies. The proposed catalytic cycle involves:

Oxidative Addition: An active Ni(0) complex, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the C–CN bond of the aryl nitrile to form a Ni(II) intermediate.

Cyanide Exchange: The Ni(II) complex then exchanges its unlabeled cyanide ligand with a labeled cyanide from Zn(CN)₂. Computational and experimental studies suggest that a Lewis acid, such as triphenylborane (B1294497) (BPh₃), may facilitate this exchange step rather than the initial oxidative addition. chemrxiv.org

Reductive Elimination: The resulting Ni(II) complex, now containing the labeled cyanide, undergoes reductive elimination to release the labeled aryl nitrile and regenerate the active Ni(0) catalyst, which re-enters the catalytic cycle.

This late-stage functionalization highlights the ability of nickel catalysts to reversibly break and form robust C-CN bonds, a process of significant interest in synthetic chemistry. chemrxiv.org

Ruthenium-Catalyzed Oxidative Cyanation: In reactions involving the amino group, such as the oxidative cyanation of tertiary amines, ruthenium catalysts have shown effectiveness. One proposed mechanism involves the formation of a Ru-oxo species from the reaction of a Ru/C catalyst with an oxidant like tert-butyl hydroperoxide (TBHP). beilstein-journals.org This Ru-oxo species then reacts with the tertiary amine to form an iminium ion intermediate. Subsequent nucleophilic attack by a cyanide ion on the iminium ion furnishes the α-aminonitrile product. beilstein-journals.org

The table below summarizes key features of these catalytic cycles.

| Catalytic System | Key Steps | Role of Related Functional Groups |

| Pd/Cu-Catalyzed C-H Cyanation | C-H activation, Reductive elimination, Cyanation | The amino group can act as a directing group for C-H activation. |

| Ni-Catalyzed C-CN Exchange | Oxidative addition, CN exchange, Reductive elimination | The nitrile group directly participates in the catalytic cycle. |

| Ru-Catalyzed Oxidative Cyanation | Formation of Ru-oxo species, Iminium ion formation, Nucleophilic attack | The amino group is oxidized to facilitate cyanation at an adjacent carbon. |

Biological Activity and Pharmaceutical Potential of Derivatives of 3 Amino 5 Methoxybenzonitrile

Function as a Scaffold for Biologically Active Compounds

The 3-amino-5-methoxybenzonitrile framework serves as a valuable scaffold in medicinal chemistry for the development of a variety of biologically active compounds. Its substituted benzonitrile (B105546) structure, featuring amino, methoxy (B1213986), and nitrile groups, provides multiple points for chemical modification, allowing for the synthesis of diverse molecular architectures. smolecule.com This versatility enables the creation of derivatives with a wide range of therapeutic applications, from enzyme inhibitors to antitumor agents.

The presence of the reactive amino group, in particular, facilitates the construction of more complex molecules. smolecule.com For instance, it can be a starting point for creating quinazolinone derivatives, which have shown potential in inhibiting cancer cell proliferation. Similarly, the benzonitrile scaffold is integral to the structure of certain multi-target kinase inhibitors. Researchers have utilized this scaffold to design and synthesize novel compounds with enhanced biological activities, such as 1,2,3-benzotriazines with antiproliferative effects. nih.gov The strategic placement of the methoxy and nitrile groups further influences the electronic properties and binding interactions of the resulting derivatives with their biological targets.

Modulators of Enzyme Activity

Derivatives of this compound have been investigated for their ability to modulate the activity of several key enzymes implicated in various disease pathways.

Derivatives containing a benzonitrile structure have been studied for their effects on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, the nonsteroidal triazole aromatase inhibitor letrozole, which contains a bis-benzonitrile structure, was found to be a relatively potent competitive inhibitor of CYP2A6 and a modest inhibitor of CYP2C19 in vitro. nih.gov However, its inhibitory effect on other isoforms, including CYP1A2, was negligible. nih.gov In contrast, another nonsteroidal aromatase inhibitor, anastrozole, has been shown to inhibit CYP1A2, although at concentrations much higher than those required for its primary therapeutic action. nih.gov

Studies on other benzonitrile-containing compounds have also pointed to interactions with CYP1A2. Furafylline is a known potent inhibitor of CYP1A2. drugbank.com Furthermore, computational models and in vitro assays have identified various benzonitrile derivatives as potential CYP1A2 inhibitors. rsc.orgmdpi.com For instance, certain 3-amidinophenylalanine derivatives have demonstrated significant inhibition of CYP1A2 in cynomolgus monkey microsomes, with IC50 values in the low micromolar range. semanticscholar.org These findings highlight the potential for the benzonitrile scaffold to be developed into specific CYP enzyme modulators.

Table 1: Inhibition of CYP1A2 by Benzonitrile-Related Derivatives This table is for illustrative purposes and includes data from compounds containing a benzonitrile moiety, which may not be direct derivatives of this compound.

| Compound/Derivative Class | Species/System | IC50 Value (µM) | Citation |

|---|---|---|---|

| MI-432 | Cynomolgus Monkey Microsomes | 1.30 ± 0.14 | semanticscholar.org |

| MI-463 | Cynomolgus Monkey Microsomes | 2.4 ± 1.4 | semanticscholar.org |

| MI-482 | Cynomolgus Monkey Microsomes | 0.21 ± 0.09 | semanticscholar.org |

| MI-1900 | Cynomolgus Monkey Microsomes | 1.1 ± 0.8 | semanticscholar.org |

The benzonitrile moiety is a key structural feature in the development of antagonists for the A2A and A2B adenosine (B11128) receptors, which are significant targets in cancer immunotherapy. nih.govnih.govresearchgate.net A series of novel dual A2A/A2B adenosine receptor (AR) antagonists were developed based on a triazole-pyrimidine-methylbenzonitrile core. nih.govresearchgate.net In these derivatives, the cyano group on the benzene (B151609) ring was found to be closely related to the inhibitory activity on the A2B receptor. nih.gov

One particularly potent compound from this series, designated 7i, exhibited an IC50 value of 14.12 nM against A2B AR, which was more active than the reference compound AB928. nih.govnih.govresearchgate.net This compound also showed excellent inhibitory activity against the A2A receptor. researchgate.net The research demonstrated that the benzonitrile structure is a critical component for achieving high-potency dual antagonism of A2A and A2B receptors. nih.gov

Table 2: Adenosine Receptor Antagonism by Triazole-Pyrimidine-Methylbenzonitrile Derivatives

| Compound | Target Receptor | IC50 (nM) | Citation |

|---|---|---|---|

| Compound 7i | A2B AR | 14.12 | nih.govnih.govresearchgate.net |

While direct studies on this compound derivatives as GABA-AT modulators are not extensively detailed in the provided results, the broader class of aminobenzonitriles has been explored for neurological applications. The structural features of this compound make it a candidate for derivatization to target enzymes within the central nervous system. The development of inhibitors for enzymes like GABA-AT is a key strategy in treating conditions such as epilepsy. The general applicability of benzonitrile derivatives in modulating enzyme activity suggests potential in this area, though specific research is needed. ontosight.ai

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgscirp.orgsemanticscholar.org Overactivity of this enzyme can lead to hyperuricemia and gout. frontiersin.org Consequently, the development of XO inhibitors is a significant therapeutic goal. frontiersin.orgnih.gov While direct derivatives of this compound were not highlighted as XO inhibitors in the search results, various other heterocyclic and phenolic compounds containing nitrile or amino groups have been investigated for this purpose. frontiersin.orgmdpi.com For example, N-aryl-5-amino-4-cyanopyrazole derivatives have been synthesized and shown to be potent XO inhibitors. nih.gov This indicates that the aminonitrile scaffold could be a promising starting point for designing novel XO inhibitors.

γ-Aminobutyric Acid Aminotransferase (GABA-AT) Modulation

Anti-proliferative and Antitumor Activity

Derivatives incorporating the this compound structural motif have demonstrated significant anti-proliferative and antitumor activities across various cancer cell lines. nih.govnih.gov The scaffold is used as a building block to create more complex molecules targeting cancer-related pathways. nih.gov

For instance, a series of novel 1,2,3-benzotriazine (B1250035) derivatives were synthesized, with some incorporating a methoxy group at the C6 position, analogous to the substitution pattern of this compound. nih.govdoi.org One of the most effective compounds, 4-(3-chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine (8m or CTZ12), was found to be 4-10 times more potent than the reference compound PTK787 in inhibiting the growth of several cancer cell lines, including T47D breast cancer, DU145 and PC-3 prostate cancer, and B16F0 melanoma cells. nih.govdoi.org The introduction of the methoxy group was shown to increase the antiproliferative effects. nih.gov

Furthermore, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine family of compounds, which are structurally related, have shown potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com Some of these derivatives exhibited IC50 concentrations in the nanomolar range. mdpi.com Additionally, studies on other substituted benzonitriles, such as 3-Amino-5-iodo-4-methoxybenzonitrile, suggest potential cytotoxic properties against certain cancer cell lines. smolecule.com

Table 3: Anti-proliferative Activity of Selected Benzonitrile Derivatives

| Compound | Cell Line | Activity Metric | Value | Citation |

|---|---|---|---|---|

| 8m (CTZ12) | T47D (Breast Cancer) | GI50 | Potent (4-10x > PTK787) | nih.gov |

| 8m (CTZ12) | DU145 (Prostate Cancer) | GI50 | Potent (4-10x > PTK787) | nih.gov |

| 8m (CTZ12) | PC-3 (Prostate Cancer) | GI50 | Potent (4-10x > PTK787) | nih.gov |

| 8m (CTZ12) | B16F0 (Melanoma) | GI50 | Potent (4-10x > PTK787) | nih.gov |

| Compound 5i | HCT116 (Colorectal) | IC50 | 120-130 nM | mdpi.com |

| Compound 5i | MDA-MB-231 (Breast) | IC50 | 120-130 nM | mdpi.com |

Anticonvulsant Properties of Analogous Scaffolds

The search for new antiepileptic drugs (AEDs) is a continuous effort in medicinal chemistry, driven by the need for more effective treatments with fewer side effects. sci-hub.senih.gov While direct studies on the anticonvulsant properties of this compound derivatives are not extensively documented in the reviewed literature, research on analogous scaffolds provides valuable insights into their potential. Many established anticonvulsant drugs feature an amide unit and one or more benzene rings. google.com

Several classes of compounds with structural similarities to this compound derivatives have demonstrated significant anticonvulsant activity. For instance, derivatives of 10,11-dihydrodibenz[b,f] nih.govoxazepine have been investigated, with some 2-amino derivatives showing notable activity against electroshock-induced seizures. core.ac.uk Similarly, various triazole derivatives have been synthesized and screened for their anticonvulsant effects, with some exhibiting potent activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. nih.gov

Research on other heterocyclic systems has also yielded promising results. For example, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives showed significant anticonvulsant activity in the MES model in mice. srce.hrresearchgate.net Furthermore, studies on 5,5′-diphenylhydantoin Schiff bases, which incorporate a hydantoin (B18101) ring, have identified compounds with potent anticonvulsant effects in the MES test. nih.gov The exploration of pyrrolidine-2,5-dione derivatives has also led to the identification of compounds with broad-spectrum anticonvulsant properties. nih.gov

The anticonvulsant activity of these diverse scaffolds highlights the potential for designing novel AEDs. Key structural features often include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor system, all of which can be incorporated into derivatives of this compound. srce.hr

Table 1: Anticonvulsant Activity of Selected Analogous Scaffolds

| Compound Class | Test Model | Key Findings | Reference |

| 2-Aminodibenzoxazepinones | Maximal Electroshock (MES) | Moderate antielectroshock activity. | core.ac.uk |

| 1,2,4-Triazole Derivatives | MES and PTZ models | Potent anticonvulsant activity observed in some derivatives. | nih.gov |

| Benzofuran-acetamide Derivatives | MES model | Majority of compounds exhibited anticonvulsant activity at low doses. | srce.hrresearchgate.net |

| 5,5′-Diphenylhydantoin Schiff Bases | MES test | One derivative showed high potency in suppressing seizure spread. | nih.gov |

| Pyrrolidine-2,5-dione Derivatives | MES, scPTZ, and 6 Hz models | Broad-spectrum anticonvulsant properties demonstrated. | nih.gov |

Antimicrobial and Antiviral Applications

The structural motif of this compound is present in various compounds investigated for their antimicrobial and antiviral properties. The nitrile group, in particular, can enhance chemical stability and pharmacological potential.

Derivatives of benzonitrile have shown promise as antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential in the development of new antibacterial drugs. For instance, certain 1,3-selenazole (B15495438) derivatives, which can be synthesized from benzonitrile precursors, have exhibited antibacterial activity. mdpi.com The antimicrobial activity of 1,4-naphthoquinone (B94277) derivatives is also well-documented, with their mechanism often involving the generation of reactive oxygen species that can damage microbial cells. mdpi.com

In the realm of antiviral research, nucleoside analogues represent a significant class of therapeutic agents. nih.gov Some of these, which can incorporate structural elements similar to this compound, act by inhibiting viral replication. nih.gov For example, derivatives of 3-aminothymidine containing arylchalcogeno groups have been evaluated for their antiviral effect against SARS-CoV-2. mdpi.com Quinine and its derivatives have also demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza and dengue. mnba-journal.com The antiviral mechanism of some of these compounds is thought to involve the inhibition of viral DNA synthesis or acting as an immunostimulator. mnba-journal.com

Table 2: Antimicrobial and Antiviral Activity of Selected Analogous Compounds

| Compound Class | Target | Key Findings | Reference |

| Benzonitrile Derivatives | Bacteria | Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. | |

| 1,3-Selenazole Derivatives | Bacteria and Fungi | Showed antibacterial and antifungal activity. | mdpi.com |

| 1,4-Naphthoquinone Derivatives | Bacteria and Viruses | Displayed broad-spectrum antimicrobial and antiviral effects. | mdpi.compreprints.org |

| 5′-Arylchalcogeno-3-aminothymidine Derivatives | SARS-CoV-2 | Some selenium derivatives showed potent antiviral activity. | mdpi.com |

| Quinine Derivatives | Viruses | Exhibited antiviral activity against H1N1, HIV, influenza, and dengue viruses. | mnba-journal.com |

Neuroprotective Effects

The potential for derivatives of this compound to exert neuroprotective effects is an area of growing interest. Neuroprotection involves mechanisms that preserve neuronal structure and function, which is crucial in the context of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

One key target in neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which may help mitigate cognitive decline. Research has shown that some benzonitrile derivatives exhibit neuroprotective properties by inhibiting AChE.